molecular formula C14H18N2O5 B554465 Z-Gln-ome CAS No. 2650-67-1

Z-Gln-ome

Cat. No. B554465
CAS RN: 2650-67-1
M. Wt: 294.3 g/mol
InChI Key: UGLQIOYVRJQLOG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Z-Gln-ome” is a chemical compound with the molecular formula C14H18N2O5 . It is used in laboratory chemicals and the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of Z-Gln-ome involves various methods. One study mentions the use of UNCA and BOP/PyBroP coupling methods . Another study discusses the synthesis and conformational analysis of model pentapeptides with the sequence Z-Leu-Aib-Xaa-Gln-Valol .


Chemical Reactions Analysis

Z-Gln-ome is involved in various chemical reactions. For instance, gpTGase-catalyzed transamidation of Z-Gln-Gly by Gly-OMe proceeds with the involvement of substrate inhibition by Gly-OMe . This phenomenon, resulting from the binding of the nucleophile to the free enzyme, is a common feature of TGase-catalyzed reactions .


Physical And Chemical Properties Analysis

Z-Gln-ome has a molecular weight of 294.3 and a melting point of 138-139 °C . It is soluble in methanol . Its density is predicted to be 1.235±0.06 g/cm3 .

Scientific Research Applications

Hydrogel Fabrication

Z-Gln-ome has been used in the fabrication of gelatin-based conductive hydrogels . These hydrogels, known as Gel–TG–ZQG, are created by integrating Z–Gln–Gly into gelatin polymers via enzymatic crosslinking . The introduction of carbobenzoxy groups creates dynamic π–π stacking interactions, which increase the elasticity and toughness of the hydrogel and improve the conductivity sensitivity by forming effective electronic pathways .

Mechanical Properties Enhancement

The mechanical properties of hydrogels can be significantly improved by the addition of Z-Gln-ome . For instance, a hydrogel with optimal mechanical properties (Gel–TG–ZQG (0.25)) exhibits a high storage modulus, compressive strength, tensile strength, and elongation at break .

Conductivity Sensitivity Improvement

Z-Gln-ome can improve the conductivity sensitivity of hydrogels by forming effective electronic pathways . This is achieved through the creation of dynamic π–π stacking interactions by the introduction of carbobenzoxy groups .

Strain Sensor Applications

Hydrogels containing Z-Gln-ome can be used as strain sensors . The Gel–TG–ZQG (0.25) hydrogel-based sensor, for example, exhibits a short response/recovery time and high sensitivity in small pressure ranges . It can detect full-range human activities, such as swallowing, fist clenching, knee bending, and finger pressing, with high sensitivity and stability .

Wearable Devices and Health-Monitoring Systems

Due to their excellent mechanical properties and conductivity sensitivity, hydrogels containing Z-Gln-ome have potential applications in wearable devices and health-monitoring systems . They can be used to detect a range of human activities with high sensitivity and stability .

Inhibitors of Hydrolytic Enzymes

Peptidyl fluoromethyl ketones, such as Z-Gln-ome, have numerous applications as inhibitors of hydrolytic enzymes . They can strongly and selectively inhibit serine and cysteine proteases .

Probes for Proteolytic Activity Study

Z-Gln-ome compounds can be used as probes to study the proteolytic activity of serine and cysteine proteases . They can help elucidate the role of these proteases in the onset and progress of several diseases .

Target-Based Design of Compounds

Peptidyl fluoromethyl ketones, such as Z-Gln-ome, are highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

Mechanism of Action

The mechanism of action of Z-Gln-ome involves the transfer of γ-acyl moieties of Gln residues in peptides or protein substrates to either water or amine nucleophiles through an acyl−enzyme intermediate formed from initial acyl-transfer to an active site Cys residue .

Safety and Hazards

Z-Gln-ome is intended for R&D use only and is not recommended for medicinal, household, or other uses . It should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

Future Directions

The future demand and key players in the Z-Gln-ome market are poised to play pivotal roles in shaping the industry’s trajectory . The Z-Gln-ome market growth refers to the sustained expansion of the market associated with Z-Gln-ome, marked by continuous increases in sales, revenue, and overall economic activity .

properties

IUPAC Name

methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLQIOYVRJQLOG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gln-ome

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was Z-Gln-OMe included in the study on Lysine-Vasopressin structure?

A: The researchers used Z-Gln-OMe [] as a model compound to help interpret the NMR spectra of lysine-vasopressin (LysVP) and its analogs. By comparing the chemical shifts and coupling constants of specific protons in Z-Gln-OMe with those in LysVP, the researchers aimed to deduce structural information about LysVP. Specifically, they were interested in understanding the conformational behavior of the glutamine residue within the larger peptide structure.

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